molecular formula C6H7ClN2O3 B14476739 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride CAS No. 72820-55-4

3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride

Cat. No.: B14476739
CAS No.: 72820-55-4
M. Wt: 190.58 g/mol
InChI Key: IIVGADFKYDGVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride typically involves the reaction of 3-methyl-2,4-dioxotetrahydropyrimidine with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted pyrimidine derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, can react with the carbonyl chloride group.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.

    Hydrolysis Conditions: Typically involves water or aqueous base.

Major Products Formed

    Substituted Pyrimidines: Formed from substitution reactions.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride depends on its specific interactions with molecular targets. It may act by modifying proteins or nucleic acids, inhibiting enzymes, or interacting with cellular receptors. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxotetrahydropyrimidine Derivatives: Compounds with similar structures but different substituents.

    Pyrimidine-2,4-diones: Another class of pyrimidine derivatives with similar chemical properties.

Uniqueness

3-Methyl-2,4-dioxotetrahydropyrimidine-1(2H)-carbonyl chloride is unique due to its specific substituents and functional groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.

Properties

CAS No.

72820-55-4

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.58 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1,3-diazinane-1-carbonyl chloride

InChI

InChI=1S/C6H7ClN2O3/c1-8-4(10)2-3-9(5(7)11)6(8)12/h2-3H2,1H3

InChI Key

IIVGADFKYDGVKD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN(C1=O)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.